Nilestriol

Übersicht

Beschreibung

Molecular Structure Analysis

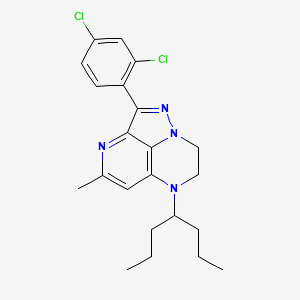

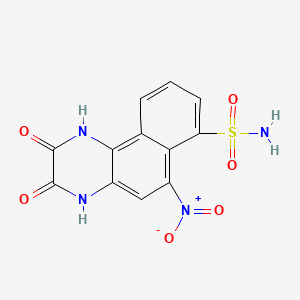

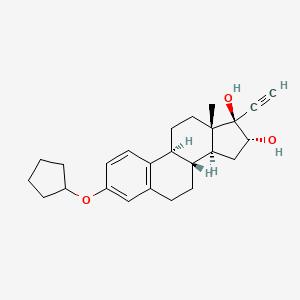

Nilestriol has a molecular formula of C25H32O3 . Its average mass is 380.520 Da and its monoisotopic mass is 380.235138 Da . It has 6 defined stereocentres .Physical And Chemical Properties Analysis

Nilestriol has a molecular formula of C25H32O3 . Its average mass is 380.520 Da and its monoisotopic mass is 380.235138 Da . It has 6 defined stereocentres .Wissenschaftliche Forschungsanwendungen

1. Infectious Diseases and Urogenital Diseases Treatment Nilestriol is an estrogen receptor agonist that has been used in the treatment of infectious diseases and urogenital diseases . It has been particularly effective in treating Chancroid .

Radiation Protection

Nilestriol has been studied for its potential use in radiation protection . It has been found to increase the survival rate of mice exposed to radiation, improve their hematopoietic system, and stimulate the granulocyte-macrophage system .

Osteoporosis Treatment

Nilestriol has been used in the treatment of osteoporosis, a common metabolic bone disease in postmenopausal women . It has been found to increase bone mineral density and improve biomechanical properties .

Menopausal Syndrome Treatment

Nilestriol has been used to treat menopausal syndrome in postmenopausal women . It has been found to alleviate symptoms such as hot flashes, night sweats, mood swings, and vaginal dryness .

Blood Lipid Regulation

Nilestriol has been found to improve blood lipid disorders in postmenopausal women, reducing the risk of coronary heart disease .

Contraceptive Device Removal

Nilestriol has been used to facilitate the removal of intrauterine contraceptive devices in postmenopausal women . It improves local conditions of the reproductive organs, making the removal process easier and more successful .

Wirkmechanismus

Nilestriol, also known as Nylestriol, is a synthetic estrogen that has been extensively studied for its potential benefits and limitations . This article will delve into the mechanism of action of Nilestriol, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Nilestriol primarily targets estrogen receptors in the body . These receptors are found in various tissues, including the reproductive system, bones, and cardiovascular system . The binding of Nilestriol to these receptors helps to alleviate symptoms associated with menopausal and postmenopausal phases, such as hot flashes, osteoporosis, and vaginal dryness .

Mode of Action

Nilestriol works by mimicking the natural hormone estrogen, thereby binding to estrogen receptors throughout the body . When Nilestriol binds to these receptors, it activates or inhibits the transcription of specific genes that regulate various physiological functions . This activation can result in several therapeutic benefits, such as the maintenance of bone density, regulation of lipid metabolism, and alleviation of menopausal symptoms .

Biochemical Pathways

The biochemical pathways affected by Nilestriol are those regulated by estrogen receptors. These include pathways involved in the maintenance of bone density, regulation of lipid metabolism, and alleviation of menopausal symptoms . The downstream effects of these pathways contribute to the therapeutic benefits of Nilestriol.

Pharmacokinetics

Nilestriol is described as a slowly-metabolized, long-acting estrogen and derivative of estriol . It is a prodrug of ethinylestriol, and is a more potent estrogen in comparison . The slow metabolism of Nilestriol contributes to its long-acting properties, making it an effective treatment for conditions related to estrogen deficiency .

Result of Action

The molecular and cellular effects of Nilestriol’s action are primarily seen in the alleviation of symptoms associated with menopausal and postmenopausal phases . By replenishing estrogen levels, Nilestriol helps to mitigate these symptoms and improve quality of life . These effects include the maintenance of bone density, regulation of lipid metabolism, and alleviation of menopausal symptoms .

Safety and Hazards

According to the safety data sheet, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Nilestriol . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .

Eigenschaften

IUPAC Name |

(8R,9S,13S,14S,16R,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O3/c1-3-25(27)23(26)15-22-21-10-8-16-14-18(28-17-6-4-5-7-17)9-11-19(16)20(21)12-13-24(22,25)2/h1,9,11,14,17,20-23,26-27H,4-8,10,12-13,15H2,2H3/t20-,21-,22+,23-,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZJRGNDJLJLAW-RIQJQHKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2(C#C)O)O)CCC4=C3C=CC(=C4)OC5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@]2(C#C)O)O)CCC4=C3C=CC(=C4)OC5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601043308 | |

| Record name | Nylestriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nilestriol | |

CAS RN |

39791-20-3 | |

| Record name | Nilestriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39791-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nylestriol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039791203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nylestriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NYLESTRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JA3B3IALU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Nilestriol exert its effects in the body?

A1: Nilestriol primarily acts as an estrogen receptor agonist. [, , ] It binds to estrogen receptors in various tissues, including bone, brain, and endometrium, mimicking the effects of endogenous estrogen. [, ] This binding leads to downstream effects such as modulation of gene expression, influencing processes like bone remodeling, neuroprotection, and endometrial proliferation. [, , ]

Q2: Can you elaborate on the downstream effects of Nilestriol binding to estrogen receptors in bone tissue?

A2: In bone, Nilestriol's binding to estrogen receptors influences bone remodeling by modulating the expression of key factors involved in bone resorption and formation. [, , , ] Studies have shown that Nilestriol can inhibit the expression of interleukin-6 (IL-6) messenger RNA (mRNA) in ovariectomized rat bone, suggesting a reduction in bone resorption. [] Additionally, research indicates that Nilestriol can upregulate osteoprotegrin (OPG) mRNA expression in human osteoblast-like MG63 cells, further supporting its role in inhibiting bone resorption. [] It also influences osteoblast activity, leading to increased bone formation and improved bone mineral density. [, ]

Q3: How does Nilestriol impact the brain, specifically in the context of postmenopausal women?

A3: Research suggests that Nilestriol may offer neuroprotective benefits, particularly in the context of estrogen deficiency following menopause. [, ] Studies have shown that long-term estrogen deficiency can lead to a decrease in the expression of brain-derived neurotrophic factor (BDNF) in the hippocampal formation, a brain region crucial for learning and memory. [] Notably, replacement therapy with Nilestriol has demonstrated the ability to preserve BDNF expression at near-normal levels, suggesting a potential role in mitigating cognitive decline associated with menopause. []

Q4: What is the molecular formula and weight of Nilestriol?

A4: Nilestriol's molecular formula is C20H26O3, and its molecular weight is 314.41 g/mol.

Q5: Is there any spectroscopic data available for Nilestriol?

A5: While the provided research papers do not delve into detailed spectroscopic data, standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be employed to obtain structural information about Nilestriol. These techniques would provide insights into the compound's functional groups, connectivity, and fragmentation patterns.

Q6: The research focuses on Nilestriol's pharmaceutical applications. Are there any insights into its material compatibility, stability under various conditions, or catalytic properties?

A6: The provided research primarily focuses on the pharmaceutical applications of Nilestriol, particularly its role in managing postmenopausal symptoms and osteoporosis. Therefore, the papers do not offer specific insights into its material compatibility, stability under various conditions, or catalytic properties. These aspects would require separate investigations beyond the scope of the provided research.

Q7: What about the stability and formulation of Nilestriol?

A8: While the research papers mention Nilestriol administration routes (oral and implants), they do not delve into specific formulation strategies or the compound's stability under various conditions. [, ] Further research focusing on Nilestriol's formulation and stability would be beneficial to optimize its delivery and shelf-life.

Q8: What is known about the safety profile of Nilestriol?

A9: The provided research, while highlighting the therapeutic benefits of Nilestriol, acknowledges the importance of monitoring for potential side effects. [, ] Estrogen therapy, in general, carries certain risks, including endometrial hyperplasia and an increased risk of certain cancers. [, ] While some studies suggest Nilestriol may have a lower risk profile compared to other estrogens, careful patient selection and monitoring are crucial. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.